molecular formula C10H18N4O2 B13598301 tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate

tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate

Cat. No.: B13598301
M. Wt: 226.28 g/mol
InChI Key: YIFDQSMPCFKMPV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate can be achieved through several synthetic routes. One common method involves the condensation of 3-amino-1H-pyrazole with tert-butyl 2-bromoethylcarbamate under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles. These products can further undergo additional transformations to yield more complex molecules .

Scientific Research Applications

Tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic systems.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in covalent bonding with nucleophilic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-tert-butyl-1H-pyrazole: Similar in structure but lacks the carbamate group.

    tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)ethylcarbamate: Similar but with a different substitution pattern on the pyrazole ring.

Uniqueness

Tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate is unique due to the presence of both the amino and carbamate functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for versatile chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]carbamate

InChI

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-7-14-6-4-8(11)13-14/h4,6H,5,7H2,1-3H3,(H2,11,13)(H,12,15)

InChI Key

YIFDQSMPCFKMPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=CC(=N1)N

Origin of Product

United States

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